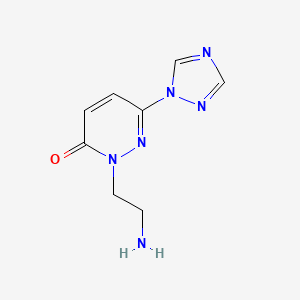2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one
CAS No.: 1448135-55-4
Cat. No.: VC2578387
Molecular Formula: C8H10N6O
Molecular Weight: 206.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1448135-55-4 |
|---|---|
| Molecular Formula | C8H10N6O |
| Molecular Weight | 206.21 g/mol |
| IUPAC Name | 2-(2-aminoethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
| Standard InChI | InChI=1S/C8H10N6O/c9-3-4-13-8(15)2-1-7(12-13)14-6-10-5-11-14/h1-2,5-6H,3-4,9H2 |
| Standard InChI Key | VSZGMJAUEPECLE-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(N=C1N2C=NC=N2)CCN |
| Canonical SMILES | C1=CC(=O)N(N=C1N2C=NC=N2)CCN |
Introduction
Molecular Properties and Identification
2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one is a heterocyclic compound containing multiple nitrogen atoms within its structure. The compound features a pyridazinone core with a triazole substituent at position 6 and an aminoethyl group at position 2.
Basic Identification Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₀N₆O |
| Molecular Weight | 206.21 g/mol |
| CAS Number | 1448135-55-4 |
| PubChem CID | 71778757 |
| IUPAC Name | 2-(2-aminoethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
| Standard InChI | InChI=1S/C8H10N6O/c9-3-4-13-8(15)2-1-7(12-13)14-6-10-5-11-14/h1-2,5-6H,3-4,9H2 |
| SMILES | C1=CC(=O)N(N=C1N2C=NC=N2)CCN |
The compound consists of three main structural components: a pyridazinone ring, a 1,2,4-triazole substituent, and an aminoethyl side chain . These features combine to create a molecule with potentially interesting biological properties, particularly in the context of enzyme inhibition and receptor interactions.
Structural Characteristics
Key Structural Features
The molecule contains several important structural elements that contribute to its chemical and biological properties:
-
A pyridazinone core with a carbonyl group at position 3
-
A 1,2,4-triazole moiety attached to position 6 of the pyridazinone ring
-
An aminoethyl side chain at position 2 of the pyridazinone ring
-
Multiple nitrogen atoms that can participate in hydrogen bonding
The presence of the pyridazinone core is particularly significant, as this structural motif appears in various biologically active compounds, especially those with potential phosphodiesterase 4 (PDE4) inhibitory activity . The 1,2,4-triazole ring contributes additional nitrogen atoms that can participate in hydrogen bonding interactions with biological targets.
Chemical Reactivity
The chemical reactivity of 2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one can be inferred from its structural features and from the known reactivity patterns of similar compounds.
Reactive Sites
The compound contains several potential reactive sites:
-
The primary amine group (-NH₂), which can participate in nucleophilic substitution reactions, acylation, and can form imines with carbonyl compounds
-
The pyridazinone N-H, which can potentially undergo N-alkylation reactions
-
The carbonyl group of the pyridazinone, which can be susceptible to nucleophilic attack
-
The triazole ring, which can participate in various chemical transformations
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in the ¹H NMR spectrum would include:
-
Signals for the pyridazinone ring protons (typically around 6-8 ppm)
-
Signals for the triazole ring protons (around 7.5-8.5 ppm)
-
Signals for the aminoethyl chain (typically around 2.5-3.5 ppm)
-
A signal for the primary amine protons (usually around 1.5-2.5 ppm, often broad)
In the ¹³C NMR spectrum, the carbonyl carbon of the pyridazinone would typically appear around 160-170 ppm, while the aromatic carbons would be expected in the range of 110-150 ppm .
Mass Spectrometry
The compound would be expected to show a molecular ion peak at m/z 206, corresponding to its molecular weight. Fragmentation patterns would likely include the loss of the aminoethyl group and cleavage of the bond between the pyridazinone and triazole rings .
Crystallographic Properties
Comparative Analysis with Related Compounds
Comparison with Other Triazole-Containing Heterocycles
Structure Modifications and Their Effects
Various modifications to the structure of 2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one could potentially alter its properties:
-
Modification of the aminoethyl side chain length or functionality
-
Introduction of substituents on the pyridazinone ring
-
Replacement of the 1,2,4-triazole with other heterocycles
-
Introduction of substituents on the triazole ring
These modifications could potentially enhance binding affinity, alter physicochemical properties, or modulate biological activities, similar to what has been observed with related compounds .
Future Research Directions
Several promising research avenues could be explored for 2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one:
Synthesis Optimization
Development of efficient and scalable synthetic routes for this compound and its analogs would facilitate further research into its properties and applications.
Comprehensive Biological Evaluation
Screening against a wide range of biological targets, including enzymes (particularly PDE4), receptors, and microorganisms, would help elucidate the compound's full biological profile.
Structural Modifications
Systematic structural modifications could be explored to develop structure-activity relationships and potentially enhance desired biological activities while reducing unwanted effects.
Computational Studies
Molecular modeling and docking studies could provide insights into potential binding modes with biological targets and guide further structural optimization efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume